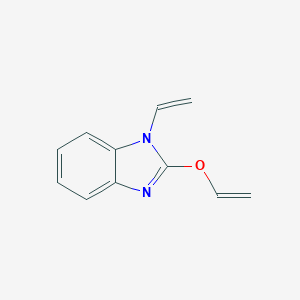

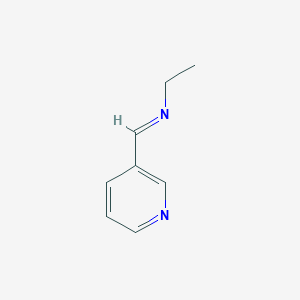

2-吡咯烷-2-基-1H-吲哚

描述

Synthesis Analysis

The synthesis of 2-pyrrolidin-2-yl-1H-indole derivatives involves various chemical strategies, including Brønsted acid-catalyzed [3+2]-cycloaddition, silver-mediated oxidative phosphinoylation, Rh/Cu-catalyzed multiple bond cleavage, and aryne annulation. These methods enable the construction of the core structure with high efficiency and selectivity. Notably, the Brønsted acid-catalyzed cycloaddition and silver-mediated reactions allow for the formation of complex indole derivatives under mild conditions, illustrating the versatility of synthetic approaches to access this scaffold (Bera & Schneider, 2016); (Chen et al., 2016).

Molecular Structure Analysis

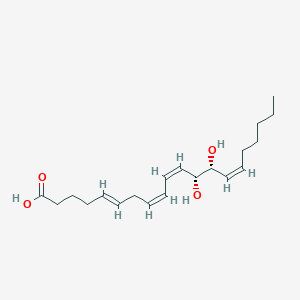

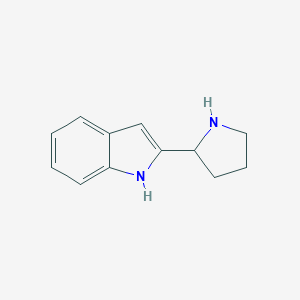

The molecular structure of 2-pyrrolidin-2-yl-1H-indole derivatives is characterized by various analytical techniques. X-ray crystallography studies reveal that these compounds often adopt specific conformations due to intramolecular interactions. For example, the pyrrolidine ring may exhibit a twist conformation, while indole rings are nearly planar, demonstrating the conformational preferences of these molecules in the solid state (Savithri et al., 2015).

Chemical Reactions and Properties

2-Pyrrolidin-2-yl-1H-indole compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include cascade transformations involving C-P bond formation, cyclization, and isomerization, showcasing the compound's ability to undergo complex transformations while forming new bonds and molecular frameworks (Silalai & Saeeng, 2023).

科学研究应用

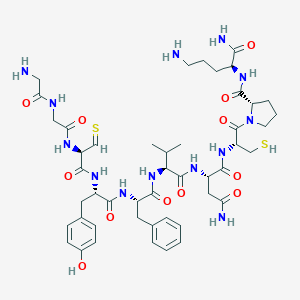

脱氢环化和螺环化:Shinde 等人 (2021 年) 的一项研究描述了 Rh(III) 催化的 2-芳基吲哚和 2-(1H-吡唑-1-基)-1H-吲哚与马来酰亚胺的脱氢环化和螺环化。该方法提供了具有良好官能团耐受性的高度官能化化合物,并且操作简单。它还表现出具有高吸收和发射值的光物理性质 (Shinde 等人,2021 年)。

级联膦酰化/环化/异构化:Chen 等人 (2016 年) 利用银介导的 N-炔丙基取代吲哚的氧化膦酰化,在温和条件下构建各种 2-膦酰基-9H-吡咯并[1,2-a]吲哚。这种转化为一步形成 C-P 键、环化和异构化提供了一条直接途径 (Chen 等人,2016 年)。

吡咯并[1,2-a]吲哚的合成:Zhou 等人 (2016 年) 报道了 1-(嘧啶-2-基)-1H-吲哚与酮亚胺的钴(III) 催化交叉偶联反应,提供了 2-烯胺化吲哚衍生物。这些衍生物可以转化为在药物化学中很重要的吡咯并[1,2-a]吲哚 (Zhou 等人,2016 年)。

区域选择性合成和抗肿瘤特性:Girgis 等人 (2009 年) 探索了具有潜在抗肿瘤特性的二螺[1H-茚满-2,3'-吡咯烷-2',3''-[3H]吲哚]-1,2''(1''H)-二酮的区域选择性合成。这些化合物对特定的癌细胞系表现出有希望的抗肿瘤活性,并具有相当大的抗炎特性 (Girgis,2009 年)。

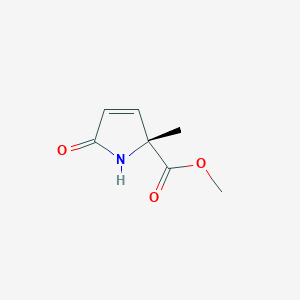

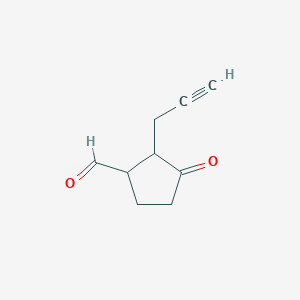

1-烷基-5-(吲哚-3-基和-2-基)吡咯烷-2-酮的合成:Sadovoy 等人 (2011 年) 对 1-烷基-5-羟基吡咯烷-2-酮与不同吲哚的反应进行了研究,导致形成 1-烷基-5-(吲哚-3-基)吡咯烷-2-酮或 1-烷基-5-(吲哚-2-基)吡咯烷-2-酮,具体取决于所使用的吲哚位置 (Sadovoy 等人,2011 年)。

未来方向

Indole derivatives, including “2-pyrrolidin-2-yl-1H-indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

属性

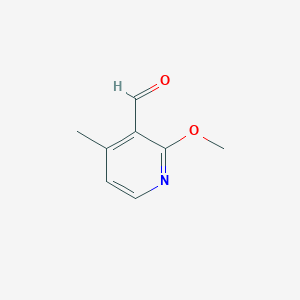

IUPAC Name |

2-pyrrolidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBLRQAOBHNNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394665 | |

| Record name | 2-pyrrolidin-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-pyrrolidin-2-yl-1H-indole | |

CAS RN |

112565-42-1 | |

| Record name | 2-pyrrolidin-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。